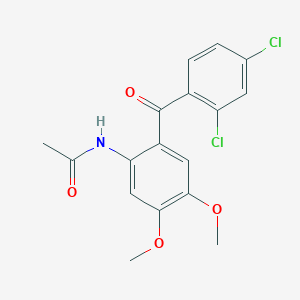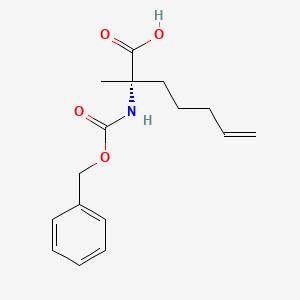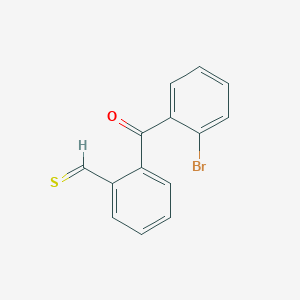
2-(2-Bromobenzoyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromobenzoyl)thiobenzaldehyde is an organic compound that features a bromine atom attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzoyl)thiobenzaldehyde typically involves the reaction of 2-bromobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-(2-Bromobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The bromine atom and the thiobenzaldehyde moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzaldehyde: Lacks the thiobenzaldehyde moiety, resulting in different reactivity and applications.
Thiobenzaldehyde: Does not contain the bromine atom, leading to distinct chemical properties.
2-(2-Chlorobenzoyl)thiobenzaldehyde:
Propriétés
Formule moléculaire |
C14H9BrOS |
|---|---|
Poids moléculaire |
305.19 g/mol |
Nom IUPAC |
2-(2-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-13-8-4-3-7-12(13)14(16)11-6-2-1-5-10(11)9-17/h1-9H |
Clé InChI |
SCOFUAAXXUQCIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
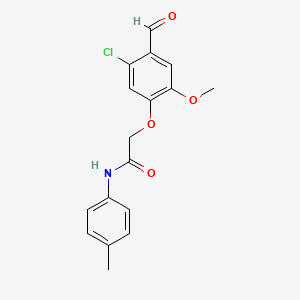
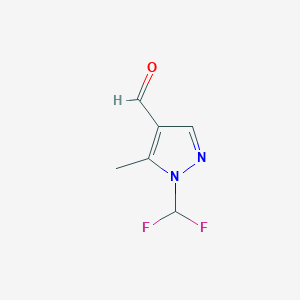
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)

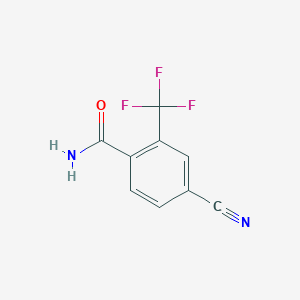
![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)
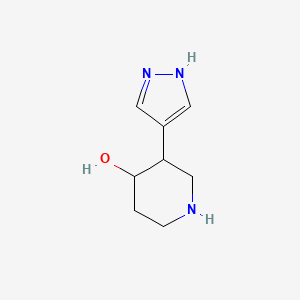
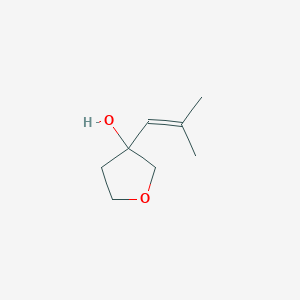

![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
